(3R)-3-Hydroxyhexanoic acid

Description

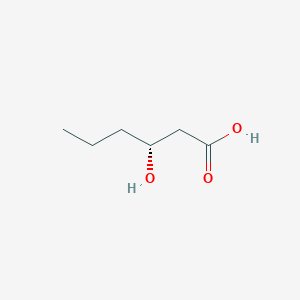

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-hydroxyhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-3-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMGFDVTYHWBAG-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

331686-32-9 | |

| Details | Compound: (R)-3-Hydroxyhexanoic acid isotactic homopolymer | |

| Record name | (R)-3-Hydroxyhexanoic acid isotactic homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331686-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID101344860 | |

| Record name | (R)-3-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-3-Hydroxyhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77877-35-1 | |

| Record name | 3-Hydroxyhexanoic acid, (3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077877351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-3-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYHEXANOIC ACID, (3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4099M84HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-3-Hydroxyhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Biological Role of 3-Hydroxyhexanoic Acid in Bacterial Metabolism

The biological role of 3-hydroxyhexanoic acid (3HHx) represents a critical intersection between primary carbon metabolism (fatty acid oxidation/synthesis) and secondary survival mechanisms (stress resistance, biofilm formation, and polymer storage).

While often overshadowed by its shorter homolog 3-hydroxybutyrate (3HB), 3HHx is the functional "soft segment" monomer that confers elastomeric properties to bacterial polyesters. Beyond its structural role, accumulating evidence suggests free 3HHx and its derivatives function as extracellular signaling factors and antimicrobial agents.

Technical Guide for Researchers & Metabolic Engineers

Executive Summary

3-Hydroxyhexanoic acid (3HHx, C6-3OH) is a medium-chain

-

Metabolic Intermediate: A transient node in the

-oxidation of long-chain fatty acids and the de novo fatty acid synthesis (FAS II) pathway. -

Polymer Monomer: A key constituent of Medium-Chain-Length Polyhydroxyalkanoates (mcl-PHAs). Its incorporation into Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] disrupts the crystalline lattice of PHB, lowering the melting point and increasing flexibility—a "biological plasticizer."

-

Bioactive Effector: Free 3HHx exhibits specific antimicrobial activity against competitive vibrios and acts as a diffusible signal in quorum sensing networks (e.g., Ralstonia, Pseudomonas).

Metabolic Architecture: The 3HHx Flux Node

The intracellular concentration of 3HHx is tightly regulated by the competition between catabolism (energy generation) and anabolism (polymer storage). This balance is governed by the availability of the thioester precursor: (R)-3-hydroxyhexanoyl-CoA .

The Dual-Supply Pathways

Bacteria synthesize 3HHx-CoA via two distinct metabolic routes. Understanding these allows researchers to modulate flux for enhanced polymer production.

Route A:

-Oxidation (Fatty Acid Catabolism)

When bacteria (e.g., Pseudomonas putida, Aeromonas hydrophila) grow on fatty acids (alkanoates, plant oils), 3HHx is generated by the degradation of longer chains.

-

Mechanism: Long-chain acyl-CoAs undergo cyclic removal of C2 units.

-

Key Enzyme: (R)-specific Enoyl-CoA Hydratase (PhaJ) .[2]

-

Role: Converts trans-2-hexenoyl-CoA (an intermediate of

-oxidation) directly into (R)-3-hydroxyhexanoyl-CoA, diverting it from the catabolic cycle toward PHA synthase. -

Engineering Insight: Overexpression of phaJ is the most effective strategy to increase 3HHx content when using oil-based substrates.

-

Route B: Type II Fatty Acid Synthesis (FAS II)

When growing on unrelated carbon sources (glucose, gluconate), 3HHx is derived from de novo synthesis.

-

Mechanism: Acetyl-CoA is elongated to 3-hydroxyacyl-ACP intermediates.

-

Key Enzyme: 3-Hydroxydecanoyl-ACP:CoA Transacylase (PhaG) .

-

Role: Diverts 3-hydroxyhexanoyl-ACP from membrane lipid synthesis, converting it to the CoA form required for polymerization.

-

Visualization of Metabolic Flux

The following diagram illustrates the convergence of these pathways at the 3HHx node.

Figure 1: Metabolic convergence of de novo synthesis and

Enzymatic Regulation & Engineering Targets

To manipulate 3HHx levels for drug delivery vehicles or bioplastics, one must control the specificity of the PHA synthase and the supply enzymes.

PHA Synthase (PhaC) Specificity

The "gatekeeper" of 3HHx incorporation is the PHA synthase.

-

Class I Synthases (e.g., R. eutropha): Strict specificity for C3-C5 (scl-PHA). Cannot polymerize 3HHx.

-

Class II Synthases (e.g., P. aeruginosa): Specific for C6-C14 (mcl-PHA). Polymerize 3HHx efficiently but exclude C4 (3HB).

-

Engineered/Native Hybrids (e.g., Aeromonas hydrophila PhaC, Rhodococcus): These are the "Holy Grail" enzymes capable of accepting both 3HB and 3HHx, creating the valuable copolymer.

-

Engineering Target: Mutagenesis of Ralstonia PhaC (e.g., mutations N149S, D171G) opens the substrate binding pocket to accept the bulkier C6 monomer (3HHx).

-

The "Push-Pull" Strategy

To maximize 3HHx fraction:

-

Push: Overexpress phaJ (e.g., phaJ4 from P. putida) to funnel

-oxidation intermediates toward 3HHx-CoA. -

Pull: Use a broad-substrate-specificity PhaC (e.g., phaC from Aeromonas caviae) to polymerize the C6 units rapidly.

Beyond Storage: Bioactivity & Signaling[5]

Recent research indicates that 3HHx is not merely a passive monomer.[3] Free 3-hydroxy fatty acids (3-OH-FAs) act as extracellular effectors.

Antimicrobial Activity

Free 3HHx (monomer) exhibits pH-dependent antimicrobial properties.

-

Mechanism: At acidic pH (closer to pKa ~4.8), the protonated acid permeates bacterial membranes, dissociating intracellularly to collapse the proton motive force (PMF).

-

Target Specificity: Highly effective against Vibrio species (e.g., V. penaeicida), making 3HHx-containing polymers attractive as feed additives in aquaculture (the polymer hydrolyzes in the gut to release the active monomer).

Signaling (Quorum Sensing Crosstalk)

3HHx is structurally homologous to Diffusible Signal Factors (DSF) and Acyl-Homoserine Lactones (AHLs).

-

Rhamnolipid Precursors: In Pseudomonas aeruginosa, 3-hydroxyalkanoates are dimerized by RhlA to form HAAs (3-(3-hydroxyalkanoyloxy)alkanoic acids), which act as wetting agents for swarming motility and biofilm architecture.[4]

-

Inhibition: Free 3HHx can competitively inhibit quorum sensing receptors in competing bacteria, disrupting their virulence factor production.

Experimental Protocols

Protocol A: Production of High-3HHx Copolymer

Objective: Synthesize P(3HB-co-3HHx) with >15 mol% 3HHx content using Aeromonas hydrophila or engineered E. coli.

| Parameter | Specification | Notes |

| Organism | Aeromonas hydrophila 4AK4 (or recombinant E. coli LS5218) | Native producers are more robust; E. coli requires fadR mutation. |

| Carbon Source | Lauric Acid (2-5 g/L) + Glucose (10 g/L) | Co-feeding is essential. Glucose supplies biomass; Lauric acid supplies 3HHx via |

| Induction | Nitrogen Limitation | Accumulation triggers when C:N ratio > 20:1. |

| Culture Time | 48 - 72 hours | 3HHx fraction often peaks at 48h before depolymerization begins. |

Step-by-Step:

-

Seed Culture: Inoculate LB medium, grow overnight at 30°C.

-

Fermentation: Transfer 5% inoculum to Mineral Salts Medium (MSM).

-

Feeding: Add Glucose (10 g/L) initially. At OD600 = 2.0, add Lauric Acid (emulsified with 1% Gum Arabic).

-

Harvest: Centrifuge (4000 x g, 15 min). Wash pellet with hexane to remove residual fatty acids. Lyophilize pellet.

Protocol B: Quantification via GC-MS (Methanolysis)

Objective: Accurate quantification of 3HHx monomer fraction. Direct injection of polymer is impossible; it must be derivatized to methyl esters.

Reagents:

-

Methanolysis Solution: 15% (v/v) H₂SO₄ in Methanol (or 10% BF₃ in Methanol).

-

Internal Standard: Benzoic acid or Caprylic acid (2 mg/mL).

Workflow Diagram:

Figure 2: Acid-catalyzed methanolysis workflow for converting intracellular PHA into volatile methyl esters.

Critical Analysis Steps:

-

Weighing: Place 5–10 mg lyophilized cells in a screw-cap glass tube.

-

Reaction: Add 2 mL Methanolysis Solution + 2 mL Chloroform. Seal tightly. Heat at 100°C for 140 minutes.

-

Note: Insufficient time results in incomplete depolymerization; excessive time degrades 3HHx.

-

-

Extraction: Cool. Add 1 mL dH₂O. Vortex vigorously. Centrifuge.

-

Injection: Inject 1 µL of the bottom (chloroform) phase into GC-MS.

-

Identification: 3HHx-methyl ester typically elutes after 3HB-methyl ester. Confirm via mass spectrum (characteristic fragments m/z 103, 74).

References

-

Chen, G. Q., & Patel, M. K. (2012). Plastics derived from biological sources: present and future: a technical and environmental review. Chemical Reviews. Link

-

Taguchi, K., et al. (2002). Fine chemical synthesis from 3-hydroxyalkanoic acids produced by bacterial fermentation.[7] Applied Microbiology and Biotechnology. Link

-

Rehm, B. H. (2003). Polyester synthases: natural catalysts for plastics. Biochemical Journal. Link

-

Defoirdt, T., et al. (2009). Short-chain fatty acids and poly-beta-hydroxyalkanoates: (New) biocontrol strategies for aquaculture? Nature Reviews Microbiology. Link

-

Tsuge, T. (2002). Metabolic improvements for the production of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) in recombinant Ralstonia eutropha. Applied and Environmental Microbiology. Link

-

Furrer, P., et al. (2007).[8] Efficient recovery of medium chain length polyhydroxyalkanoates from Pseudomonas putida biomass. Journal of Microbiological Methods. Link

Sources

- 1. CAS 10191-24-9: 3-Hydroxyhexanoic acid | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. scholar.ufs.ac.za [scholar.ufs.ac.za]

- 4. Bacterial rhamnolipids and their 3-hydroxyalkanoate precursors activate Arabidopsis innate immunity through two independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. State-of-the-art methods for quantifying microbial polyhydroxyalkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Biosynthesis pathway of (3R)-3-hydroxyhexanoic acid in Ralstonia eutropha

Engineering the Biosynthesis of (3R)-3-Hydroxyhexanoic Acid in Ralstonia eutropha: A Comprehensive Technical Guide

Executive Summary

Ralstonia eutropha (syn. Cupriavidus necator) is the preeminent industrial chassis for the biosynthesis of polyhydroxyalkanoates (PHAs). While the wild-type strain efficiently accumulates the highly crystalline and brittle homopolymer poly(3-hydroxybutyrate)[P(3HB)], modern bioplastics demand superior thermal and mechanical flexibility. This is achieved by incorporating medium-chain-length (MCL) monomers, specifically (3R)-3-hydroxyhexanoic acid (3HHx), to form the copolymer P(3HB-co-3HHx)[1][2].

This technical guide dissects the metabolic logic, enzymatic causality, and validated experimental protocols required to engineer R. eutropha for high-yield 3HHx biosynthesis from both structurally related (e.g., butyrate) and unrelated (e.g., fructose, CO

Metabolic Logic: Overcoming the C4 Bottleneck

The native PHA biosynthetic pathway in R. eutropha is strictly funneled toward C4 monomer production. The native

To synthesize the C6 monomer (3HHx), the metabolic flux must be fundamentally rewired based on three causal interventions:

-

Precursor Condensation (The C2 + C4 Challenge): To form a C6 backbone, the cell must condense acetyl-CoA (C2) with butyryl-CoA (C4). Because native PhaA lacks affinity for butyryl-CoA, a broad-substrate

-ketothiolase, such as BktB , must be overexpressed[3][4]. -

Butyryl-CoA Generation: When growing on unrelated carbon sources (sugars or CO

), the cell lacks a native pool of butyryl-CoA. This is resolved by introducing a heterologous crotonyl-CoA carboxylase/reductase (Ccr) , which forces the reduction of crotonyl-CoA into butyryl-CoA, effectively creating a synthetic reverse -

Polymerization Specificity: The native PhaC enzyme sterically rejects C6 monomers. It must be genetically replaced with a broad-substrate PHA synthase, most commonly the engineered N149S/D171G mutant from Aeromonas caviae (PhaC

NSDG )[3][5].

Engineered 3HHx biosynthesis pathway in R. eutropha from unrelated carbon sources.

Quantitative Data: Strain Performance Mapping

The success of 3HHx incorporation is highly dependent on the carbon source and the specific genetic architecture of the engineered strain. The table below summarizes validated yields across different bioprocesses.

| Carbon Source | Key Genetic Modifications in R. eutropha | 3HHx Content (mol%) | Total PHA (wt%) | Reference |

| Butyrate | ~40.0 | N/A | [6] | |

| Palm Kernel Oil + Butyrate | 4.2 – 13.0 | N/A | [3] | |

| Fructose | 22.0 | N/A | [1] | |

| CO | 51.7 | 65.1 | [1] | |

| CO | +ccr, +emd (pH-stat jar cultivation) | ~10.0 | ~82.0 | [7] |

Note: Deletion of native phaB1 and phaA is a recurring strategy to throttle the hyperactive C4-homopolymer pathway, forcing intracellular carbon flux toward C6 synthesis[3][4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems.

Protocol A: Strain Construction & Validation

-

Vector Assembly: Construct a suicide vector (e.g., pK18mobsacB) containing homologous flanking regions for the targeted deletion of phaC1 and phaB1. Insert the heterologous cassette (phaC$_{Ac}$NSDG and ccr) under the control of a constitutive promoter (e.g., P

). -

Conjugation: Transfer the plasmid into R. eutropha H16 via E. coli S17-1 mediated biparental mating.

-

Counter-Selection: Plate transconjugants on Nutrient Broth (NB) agar containing 15% sucrose to force the second crossover event (excision of the sacB lethal gene).

-

Validation: Perform colony PCR using primers external to the homology arms. Causality Check: A shift in amplicon size confirms markerless integration. Validate the exact sequence via Sanger sequencing to rule out point mutations in the heterologous synthase.

Protocol B: Fed-Batch Fermentation (Nitrogen Limitation)

Causality: In R. eutropha, nitrogen starvation halts cellular division (protein/nucleic acid synthesis). Because carbon assimilation continues, the cell diverts acetyl-CoA away from the TCA cycle and directly into the PHA biosynthetic pathway as an electron and carbon sink.

-

Seed Culture: Inoculate a single colony into 50 mL of Nutrient-Rich (NR) broth. Incubate at 30°C, 200 rpm for 24 hours.

-

Main Cultivation: Transfer 5% (v/v) seed culture into a 2L bioreactor containing 1L of Mineral Salts Medium (MSM). Use fructose (20 g/L) or a gas mixture (H

:O -

Nitrogen Depletion: Supply NH

Cl at a limiting concentration (e.g., 0.5 g/L). -

Validation: Monitor NH

levels using Nessler’s reagent. Once NH

Protocol C: Extraction and GC/MS Quantification

-

Harvest & Lyophilization: Centrifuge cells at 8,000 × g for 10 min. Wash twice with distilled water and lyophilize for 48 hours to obtain Dry Cell Weight (DCW).

-

Methanolysis: Subject 15 mg of lyophilized cells to methanolysis in 2 mL of chloroform and 2 mL of methanol containing 15% (v/v) sulfuric acid at 100°C for 140 minutes. Causality: This acid-catalyzed transesterification cleaves the intracellular PHA polymer into volatile methyl esters (methyl-3-hydroxybutyrate and methyl-3-hydroxyhexanoate).

-

Phase Separation: Add 1 mL of distilled water, vortex vigorously, and extract the heavier chloroform phase.

-

Validation & GC/MS: Inject 1 µL of the chloroform phase into a GC/MS equipped with a capillary column (e.g., DB-5). Use benzoic acid as an internal standard to validate extraction efficiency. Quantify the mol% of 3HHx by comparing the peak area of methyl-3-hydroxyhexanoate against the total PHA methyl ester peaks.

Step-by-step experimental workflow for P(3HB-co-3HHx) production and quantification.

References

-

Tanaka, K., et al. "Biosynthesis Of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) With High C6-monomer Composition From CO2 By Recombinant Of Ralstonia Eutropha." OMICS International. 1

-

"Microaerobic insights into production of polyhydroxyalkanoates containing 3-hydroxyhexanoate via native reverse β-oxidation from glucose in Ralstonia eutropha H16." PMC. 8

-

"Biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(HB-co-HHx)) from butyrate using engineered Ralstonia eutropha." PubMed. 6

-

"Regulation of 3-hydroxyhexanoate Composition in PHBH Synthesized by Recombinant Cupriavidus Necator H16 From Plant Oil by Using Butyrate as a Co-Substrate." PubMed. 3

-

"Production of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) from CO2 via pH-Stat Jar Cultivation of an Engineered Hydrogen-Oxidizing Bacterium Cupriavidus necator." PMC. 7

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. mdpi.com [mdpi.com]

- 3. Regulation of 3-hydroxyhexanoate composition in PHBH synthesized by recombinant Cupriavidus necator H16 from plant oil by using butyrate as a co-substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(HB-co-HHx)) from butyrate using engineered Ralstonia eutropha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) from CO2 via pH-Stat Jar Cultivation of an Engineered Hydrogen-Oxidizing Bacterium Cupriavidus necator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microaerobic insights into production of polyhydroxyalkanoates containing 3-hydroxyhexanoate via native reverse β-oxidation from glucose in Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]

Sourcing, Analytical Validation, and Metabolic Applications of (3R)-3-Hydroxyhexanoic Acid

Executive Summary & The Stereochemical Imperative

In the fields of metabolic engineering, lipidomics, and biomarker discovery, 3-Hydroxyhexanoic acid represents a critical node in fatty acid metabolism. While the global chemical supply chain predominantly indexes this compound under the generic CAS number 10191-24-9 (representing the racemic mixture or unspecified stereochemistry), biological systems are inherently stereospecific. The biologically active enantiomer, (3R)-3-Hydroxyhexanoic acid (CAS 77877-35-1) , is the exclusive substrate for specific enzymatic pathways, including polyhydroxyalkanoate (PHA) biosynthesis and human mitochondrial

As a Senior Application Scientist, I frequently encounter experimental discrepancies arising from the use of racemic mixtures in stereospecific assays. This technical guide establishes a rigorous framework for sourcing CAS 10191-24-9, resolving the critical (3R)-enantiomer, and implementing self-validating analytical protocols to ensure scientific integrity in drug development and metabolic research.

Biological Significance & Mechanistic Pathways

The (3R)-enantiomer of 3-hydroxyhexanoic acid is not merely a structural building block; it is a dynamic metabolic intermediate with two primary applications in modern biotechnology and clinical diagnostics:

-

Clinical Biomarker for Ketoacidosis and Oxidation Disorders: In human metabolism, 3-hydroxy fatty acids serve as diagnostic biomarkers for fatty acid oxidative disorders linked to 3-hydroxyacyl-CoA dehydrogenase deficiencies. Specifically, elevated levels of 3-hydroxyhexanoic acid in serum and urine are strongly correlated with diabetic ketoacidosis [1]. The accumulation occurs when the

-oxidation spiral is bottlenecked, forcing the hydrolysis of (3R)-3-hydroxyhexanoyl-CoA into the free acid, which is subsequently excreted. -

Substrate for Polyhydroxyalkanoate (PHA) Biosynthesis: In industrial microbiology, reverse

-oxidation (rBOX) pathways are engineered to produce biodegradable polymers. Bacterial PHA synthases (e.g., from Pseudomonas oleovorans) are strictly stereoselective, polymerizing only the (R)-isomers of 3-hydroxyalkanoic acids [2]. Utilizing the (3S)-isomer or an unresolved racemic mixture will competitively inhibit the synthase or terminate chain elongation prematurely [3].

Metabolic routing of (3R)-3-Hydroxyhexanoic acid in β-oxidation and PHA synthesis.

Supplier Landscape & Sourcing Strategy

When sourcing CAS 10191-24-9, researchers must evaluate suppliers based on their synthetic routes and quality control (QC) documentation. A standard Certificate of Analysis (COA) detailing >98% purity via GC-MS is insufficient for biological assays if it lacks enantiomeric excess (ee) validation.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 3-Hydroxyhexanoic acid |

| CAS Number (Racemic) | 10191-24-9 |

| CAS Number (3R-Enantiomer) | 77877-35-1 |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| Solubility | Water, Chloroform, Ethanol, Methanol [4] |

Table 2: Evaluated Global Suppliers for CAS 10191-24-9

| Supplier | Core Competency & Offering | Analytical Validation Standard |

| Cayman Chemical | High-purity lipid standards for biomarker research and metabolic tracing [4]. | TLC >98%, GC >98%; Identity confirmed by MS. |

| Sigma-Aldrich | Broad catalog including analytical standards and specific stereoisomers (CAS 77877-35-1) [5]. | NMR, LC-MS, and Chiral Chromatography. |

| BOC Sciences | Custom chiral synthesis, isotope labeling, and bulk API development [6]. | Custom CRO services including ee% determination. |

| CymitQuimica | Versatile building blocks for biodegradable polymers and surfactants [7]. | Standard purity >97% (Liquid form). |

Strategic Recommendation: For clinical biomarker quantification, source the analytical standard directly from Cayman Chemical or Sigma-Aldrich. For bulk PHA synthesis research, source the racemic mixture (CAS 10191-24-9) from BOC Sciences or CymitQuimica and perform in-house enzymatic or chromatographic resolution.

Self-Validating Analytical Methodologies

To ensure absolute trustworthiness in your data, experimental protocols must be self-validating. The following methodology details the chiral LC-MS/MS quantification of (3R)-3-Hydroxyhexanoic acid.

Causality behind the design: Standard reversed-phase LC cannot distinguish between the (3R) and (3S) enantiomers. Because biological systems are stereospecific, quantifying the exact enantiomeric excess is critical to avoid false-positive biomarker readings. Furthermore, utilizing an isotopically labeled internal standard corrects for matrix suppression effects during electrospray ionization (ESI), making the assay internally robust.

Step-by-Step Protocol: Chiral LC-MS/MS Quantification

Step 1: Sample Preparation & Isotope Dilution

-

Aliquot 50 µL of the biological matrix (plasma or urine) into a low-bind microcentrifuge tube.

-

Spike the sample with 10 µL of a deuterated internal standard (e.g., 3-hydroxyhexanoic acid-d3 at 5 µM). Note: Isotope dilution is mandatory to validate extraction efficiency.

Step 2: Protein Precipitation & Extraction

-

Add 200 µL of ice-cold LC-MS grade acetonitrile to the sample.

-

Vortex vigorously for 30 seconds to disrupt protein-metabolite binding.

-

Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

-

Transfer the supernatant to an autosampler vial equipped with a glass insert.

Step 3: Chiral Chromatographic Separation

-

Column: Chiralpak AD-RH (150 × 4.6 mm, 5 µm) or equivalent immobilized polysaccharide chiral stationary phase.

-

Mobile Phase: Isocratic elution using 0.1% formic acid in Water/Acetonitrile (80:20, v/v).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL. Mechanism: The chiral selector cavity interacts differentially with the spatial arrangement of the C3-hydroxyl group, forcing the (3R) and (3S) isomers to elute at distinct, highly reproducible retention times.

Step 4: Mass Spectrometry (ESI- MRM Detection)

-

Operate the mass spectrometer in negative Electrospray Ionization (ESI-) mode.

-

Monitor the Multiple Reaction Monitoring (MRM) transition: m/z 131.1 → 87.1 (representing the precursor [M-H]⁻ ion and the subsequent loss of CO₂).

-

Quantify the (3R)-enantiomer peak area relative to the internal standard to calculate the absolute concentration.

Self-validating analytical workflow for isolating and quantifying the (3R)-enantiomer.

References

- National Center for Biotechnology Information (PMC)

- Proceedings of the National Academy of Sciences (PNAS)

- Biosynthesis of C4–C8 3-Hydroxycarboxylic Acids from Glucose through the Inverted Fatty Acid β-Oxidation by Metabolically Engineered Escherichia coli MDPI URL

- PRODUCT DATA SHEET: 3-Hydroxyhexanoic acid Cayman Chemical URL

- 3-Hydroxyhexanoic acid | 10191-24-9 Sigma-Aldrich URL

- The Good Scents Company (BOC Sciences Sponsor Profile)

- CAS 10191-24-9: 3-Hydroxyhexanoic acid CymitQuimica URL

Thermodynamic Properties of (3R)-3-Hydroxyhexanoic Acid: A Comprehensive Technical Guide

Executive Summary

(3R)-3-hydroxyhexanoic acid (3HHx) is a medium-chain-length (mcl) chiral hydroxy acid that serves as a critical building block in advanced materials science and pharmacology. While the monomer itself is a subject of metabolic study, its primary industrial and pharmaceutical relevance lies in its role as a comonomer in polyhydroxyalkanoates (PHAs), specifically poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)]. Understanding the fundamental thermodynamic properties of the 3HHx monomer is essential for drug development professionals designing biocompatible matrices, as the monomer's thermal behavior directly dictates the crystallinity, degradation kinetics, and processing window of the resulting polymeric delivery systems.

Fundamental Thermodynamics of the 3HHx Monomer

The thermodynamic profile of the pure 3HHx monomer is defined by its six-carbon aliphatic chain and the chiral hydroxyl group at the C3 position. Unlike shorter-chain analogs, 3HHx exists as a viscous liquid at standard ambient temperature and pressure.

Mechanistic Causality of Phase Transitions:

The unusually low melting point of 3HHx (12–13 °C) 1 is driven by conformational entropy. The bulky propyl pendant group creates significant steric hindrance, which disrupts the highly ordered intermolecular hydrogen bonding typical of short-chain carboxylic acids. Conversely, its high boiling point (259.6 °C) 2 is a result of the dimerization of the carboxyl groups in the liquid phase, requiring a massive input of enthalpy (

Table 1: Thermodynamic Properties of (3R)-3-Hydroxyhexanoic Acid

| Thermodynamic Parameter | Value | Source / Method | Mechanistic Causality |

| Melting Point ( | 12 – 13 °C | Sigma-Aldrich 1 | Propyl pendant group disrupts intermolecular H-bonding. |

| Boiling Point ( | 259.6 °C | Predicted 2 | High energy required to break dimerized carboxyl groups. |

| Density ( | ~1.100 g/cm³ | Pycnometry | Aliphatic chain packing efficiency in the liquid state. |

| Partition Coefficient (LogP) | 0.57 | ALOGPS 3 | Hydrophobic propyl tail dictates phase separation. |

Thermodynamic Impact in Copolymer Systems: P(3HB-co-3HHx)

When 3HHx is enzymatically copolymerized with 3-hydroxybutyrate (3HB), the thermodynamic landscape of the resulting biopolymer shifts dramatically. Pure poly(3-hydroxybutyrate)[P(3HB)] suffers from a perilously narrow processing window; its melting temperature (

The incorporation of 3HHx acts as an internal thermodynamic plasticizer. The propyl side chains are sterically excluded from the highly ordered orthorhombic crystal lattice of the 3HB units. This exclusion increases the amorphous free volume, driving down both the glass transition temperature (

Fig 1. Mechanistic pathway of 3HHx incorporation altering the thermodynamic properties of PHAs.

Table 2: Shift in Thermodynamic Properties vs. 3HHx Content

| 3HHx Molar Fraction (mol%) | Melting Temp ( | Glass Transition ( | Crystallinity ( |

| 0 (Pure PHB) | 175 – 180 | 4 | 55 – 80 |

| 3.0 | 150 – 155 | 1 | ~42 |

| 10.0 | 130 – 135 | -2 | ~30 |

| 18.0 | 110 – 115 | -5 | < 20 |

| Note: Data synthesized from thermodynamic characterizations of microbial PHAs 4. |

Self-Validating Experimental Protocols for Thermal Characterization

To accurately determine the transition temperatures and heat capacity changes (

Step-by-Step DSC Methodology

-

Instrument Calibration & Baseline Verification:

-

Action: Run an Indium standard (

= 156.6 °C, -

Causality: This validates the heat flux sensor's accuracy. If the empty pan baseline curvature exceeds 0.5 mW, the furnace requires cleaning. Without this check, baseline drift can be mathematically mistaken for a glass transition.

-

-

Sample Preparation:

-

Action: Encapsulate exactly 3.0–5.0 mg of the P(3HB-co-3HHx) polymer in a standard aluminum pan.

-

Causality: Utilizing a strictly controlled, small mass minimizes the internal thermal gradient. Larger masses cause thermal lag, which artificially broadens the endothermic peaks and shifts the apparent

higher 5.

-

-

Thermal History Erasure (First Heating):

-

Action: Heat the sample from ambient to 200 °C at 20 °C/min, holding isothermally for 5 minutes.

-

Causality: Polymer morphology is heavily biased by its manufacturing history (e.g., solvent casting vs. melt extrusion). This step melts all existing crystallites, providing a standardized amorphous melt to ensure you are measuring intrinsic thermodynamic properties 6.

-

-

Quench Cooling:

-

Action: Cool the sample rapidly (>100 °C/min) to -40 °C.

-

Causality: Rapid quenching prevents cold crystallization, trapping the polymer chains in an amorphous state. This is required to accurately measure the heat capacity step-change at

.

-

-

Intrinsic Property Measurement (Second Heating):

-

Action: Heat from -40 °C to 200 °C at 10 °C/min. Record

, cold crystallization temperature (

-

Fig 2. Self-validating Differential Scanning Calorimetry (DSC) workflow for thermodynamic analysis.

Isothermal Crystallization Kinetics

Beyond basic phase transitions, the crystallization thermodynamics of 3HHx-based polymers are modeled using the Avrami equation:

Where

References

-

A review on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] and genetic modifications that affect its production Source: Frontiers in Bioengineering and Biotechnology URL:4

-

Effect of the 3-Hydroxyhexanoate Content on Melt-Isothermal Crystallization Behavior of Microbial Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) Source: Macromolecules (ACS Publications) URL:6

-

Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting Source: TU Delft Repository URL:5

-

3-hydroxyhexanoic acid | 10191-24-9 Source: Sigma-Aldrich URL:1

-

3-hydroxyhexanoic acid, 10191-24-9 Source: The Good Scents Company URL:2

-

Showing NP-Card for 3-hydroxyhexanoic acid (NP0316404) Source: NP-MRD URL:3

Sources

- 1. 3-hydroxyhexanoic acid | 10191-24-9 [sigmaaldrich.com]

- 2. 3-hydroxyhexanoic acid, 10191-24-9 [thegoodscentscompany.com]

- 3. NP-MRD: Showing NP-Card for 3-hydroxyhexanoic acid (NP0316404) [np-mrd.org]

- 4. Frontiers | A review on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] and genetic modifications that affect its production [frontiersin.org]

- 5. repository.tudelft.nl [repository.tudelft.nl]

- 6. pubs.acs.org [pubs.acs.org]

The Amphipathic Paradox: A Technical Deep Dive into 3-Hydroxy Fatty Acid Biology

Executive Summary

3-Hydroxy fatty acids (3-OH FAs) are not merely metabolic intermediates; they are potent biological effectors that straddle the line between essential signaling molecules and cellular toxins. In the bacterial kingdom, they serve as the structural anchor of Lipid A (endotoxin) and as diffusible quorum-sensing signals regulating virulence in plant pathogens like Ralstonia solanacearum. Conversely, in human physiology, their accumulation due to Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency triggers catastrophic mitochondrial uncoupling and oxidative stress.

This technical guide synthesizes the divergent roles of 3-OH FAs, providing researchers with a mechanistic understanding of their immunomodulatory and toxicological profiles, alongside a validated GC-MS analytical protocol for their quantification.

Part 1: The Bacterial Command Signal (Quorum Sensing)[1]

While N-acyl homoserine lactones (AHLs) are the canonical Gram-negative quorum sensing (QS) signals, the Ralstonia solanacearum species complex employs a unique system based on methylated 3-OH FAs. This distinction is critical for developing targeted agricultural biocontrols that do not cross-react with other soil microbiome constituents.

The Phc Regulatory System

R. solanacearum utilizes (R)-methyl 3-hydroxymyristate (3-OH MAME) or (R)-methyl 3-hydroxypalmitate (3-OH PAME) as autocrine signals.[1] These hydrophobic molecules regulate the transition from a saprophytic low-density state to a virulent high-density state.

Mechanistic Flow:

-

Biosynthesis: The methyltransferase PhcB converts 3-hydroxy fatty acyl-ACP precursors into 3-OH MAME/PAME.

-

Sensing: As cell density increases, extracellular 3-OH MAME accumulates and binds to the membrane-bound histidine kinase PhcS .

-

Signal Transduction: PhcS phosphorylates the response regulator PhcR , which paradoxically releases its repression of the master regulator PhcA .

-

Virulence Activation: Functional PhcA activates transcription of exopolysaccharides (EPS) and cell wall-degrading enzymes (CWDE), causing bacterial wilt.

Visualization: The Phc Regulatory Circuit

The following diagram illustrates the feedback loop driving virulence in R. solanacearum.

Figure 1: The Phc quorum sensing loop.[2][1][3] Accumulation of 3-OH MAME/PAME triggers PhcS, derepressing PhcA to launch virulence factors.[3]

Part 2: The Human Metabolic Toxin (LCHAD Deficiency)

In human mitochondria, 3-OH FAs are transient intermediates of

Mechanisms of Toxicity

Unlike simple fatty acids, the 3-hydroxyl group confers amphipathic properties that disrupt mitochondrial integrity.

-

Oxidative Phosphorylation Uncoupling: Long-chain 3-OH FAs act as protonophores, shuttling protons across the inner mitochondrial membrane, dissipating the electrochemical gradient (

) and reducing ATP synthesis. -

ROS Generation: The block in

-oxidation stalls the electron transport chain (ETC), leading to electron leakage and the formation of superoxide anions. -

Permeability Transition Pore (mPTP) Opening: High concentrations of 3-OH FAs induce Ca

-dependent opening of the mPTP, leading to mitochondrial swelling and cytochrome c release (apoptosis).

Visualization: Mitochondrial Toxicity Pathway

Figure 2: Pathophysiology of LCHAD deficiency. The accumulation of amphipathic 3-OH FAs disrupts mitochondrial bioenergetics, leading to cell death.

Part 3: Immunological Interface & Antifungal Defense

The TLR4 Agonist (Lipid A)

The biological potency of Gram-negative bacterial endotoxin (Lipid A) is strictly dictated by its fatty acid composition.[5] The lipid A backbone typically consists of a diglucosamine diphosphate headgroup acylated with 3-hydroxy fatty acids (primary acyl chains).

-

Mechanism: The hydroxyl groups on the fatty acid chains are essential for hydrogen bonding within the TLR4/MD-2 hydrophobic pocket.

-

Structure-Activity: Hexa-acylated Lipid A (e.g., E. coli) is a potent agonist.[6] Under-acylated forms (tetra-acylated) or those with different chain lengths can act as antagonists.

Antifungal Activity

Certain Lactic Acid Bacteria (e.g., Lactobacillus plantarum) secrete 3-OH FAs (C10–C14) as antifungal agents.[7][8][9][10]

-

Target: Fungal plasma membranes.

-

Effect: Disruption of membrane integrity, leading to leakage of intracellular components. This is distinct from metabolic toxicity, relying instead on the surfactant-like properties of medium-chain 3-OH FAs.

Part 4: Analytical Master Protocol (GC-MS)

Quantification of 3-OH FAs requires precise derivatization to render the hydroxyl and carboxyl groups volatile.[11] The TMS (Trimethylsilyl) derivatization method is preferred over simple methylation because it specifically targets the hydroxyl group, improving peak shape and mass spectral identification.

Reagents

-

Extraction Solvent: Ethyl Acetate or Chloroform:Methanol (2:1).

-

Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

-

Internal Standard: 3-hydroxytridecanoic acid (3-OH-C13:0) or

C-labeled analogs.[1]

Step-by-Step Protocol

| Phase | Step | Action | Critical Note |

| 1. Extraction | 1.1 | Add 50 µL of Internal Standard (10 µM) to 200 µL of sample (plasma/culture media). | Ensure IS is added before extraction to account for recovery losses. |

| 1.2 | Acidify with 100 µL 1M HCl. Add 2 mL Ethyl Acetate. Vortex 2 min. | Acidification ensures FAs are protonated for organic extraction. | |

| 1.3 | Centrifuge (2000 x g, 5 min). Transfer upper organic phase to a glass vial. | Repeat extraction once for maximum recovery. | |

| 1.4 | Evaporate to dryness under N | Ensure no water remains; moisture inhibits silylation. | |

| 2. Derivatization | 2.1 | Add 50 µL BSTFA + 1% TMCS and 50 µL Pyridine (catalyst). | Work in a fume hood; reagents are moisture-sensitive. |

| 2.2 | Incubate at 60°C for 30–60 minutes. | Capping both -COOH and -OH groups. | |

| 2.3 | Cool to RT. Transfer to GC autoinjector vial. | Inject within 24 hours to prevent hydrolysis. | |

| 3. GC-MS Analysis | 3.1 | Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). | Non-polar stationary phase is standard. |

| 3.2 | Inlet: Splitless mode, 260°C. | ||

| 3.3 | Temp Program: 100°C (1 min) | Slow ramp ensures separation of chain length homologs. | |

| 3.4 | Detection: SIM Mode (Selected Ion Monitoring). | Monitor fragments: m/z 73 (TMS), [M-15] (Loss of methyl), and specific alpha-cleavage ions. |

Visualization: Analytical Workflow

Figure 3: Optimized GC-MS workflow for 3-hydroxy fatty acid quantification.

References

-

Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14. Source: Applied and Environmental Microbiology [Link][7]

-

The phc Quorum-Sensing System in Ralstonia solanacearum Species Complex. Source: Annual Review of Microbiology [Link]

-

Long-chain 3-hydroxy fatty acids accumulating in LCHAD and MTP deficiencies induce oxidative stress in rat brain. Source: International Journal of Developmental Neuroscience [Link]

-

Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Source: Methods in Molecular Biology [Link]

-

Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization. Source: Journal of Biological Chemistry [Link][12]

Sources

- 1. annualreviews.org [annualreviews.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of Human Toll-like Receptor 4 (TLR4)·Myeloid Differentiation Factor 2 (MD-2) by Hypoacylated Lipopolysaccharide from a Clinical Isolate of Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antifungal 3-hydroxy fatty acids from Lactobacillus plantarum MiLAB 14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Fatty acids modulate Toll-like receptor 4 activation through regulation of receptor dimerization and recruitment into lipid rafts in a reactive oxygen species-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Extraction and Purification Protocol for (R)-3-Hydroxyhexanoic Acid from Fermentation Broth

Introduction & Rationale

(R)-3-hydroxyhexanoic acid (R3HHx) is a highly valuable chiral synthon and bioactive compound utilized in the synthesis of fine chemicals, antibiotics, and biodegradable polymers[1]. In nature, R3HHx is predominantly synthesized as a monomeric unit within medium-chain-length polyhydroxyalkanoates (mcl-PHAs) by bacteria such as Pseudomonas putida[2].

While chemical hydrolysis (acidic methanolysis) can be used to break down extracted PHAs, it requires harsh conditions that risk racemization of the chiral center and generates esterified byproducts[3]. To preserve the strict (R)-stereochemistry required for pharmaceutical applications, this protocol bypasses chemical degradation. Instead, it utilizes an in vivo depolymerization strategy to force the bacteria to secrete the free monomer directly into the fermentation broth, followed by targeted liquid-liquid extraction and reversed-phase chromatography[4].

Mechanistic Overview (Expertise & Experience)

The core principle of this extraction protocol relies on manipulating the intracellular enzymatic flux of the PHA-producing strain. Under standard growth conditions, PHA is a stable intracellular carbon sink. However, by shifting the harvested biomass into a highly alkaline environment (pH 10.0–11.0) buffered with citrate, a metabolic bottleneck is artificially induced[3].

The Causality of the pH Shift: The elevated pH hyper-activates the intracellular PHA depolymerase while simultaneously inhibiting (R)-3-hydroxyalkanoate dehydrogenase[5]. Because the dehydrogenase is blocked, the cells cannot further oxidize the cleaved monomers into acetoacetate. Consequently, the cells export the accumulating, enantiomerically pure R3HHx directly into the extracellular broth[4].

Fig 1: Metabolic logic of in vivo PHA depolymerization for (R)-3-HHx secretion.

Following secretion, the downstream processing leverages the pH-dependent solubility of carboxylic acids. At pH 11.0, R3HHx exists as a highly water-soluble carboxylate salt. By acidifying the clarified broth to pH 2.0–2.5, the carboxylate group is protonated. This shifts the molecule into a lipophilic free acid, enabling highly efficient partitioning into moderately polar organic solvents like ethyl acetate[6].

Experimental Workflow

Fig 2: Step-by-step downstream processing workflow for (R)-3-HHx extraction.

Step-by-Step Methodology

Phase 1: In Vivo Depolymerization (Monomer Secretion)

-

Biomass Harvest: Centrifuge the mcl-PHA-rich P. putida culture (previously grown on hexanoic or octanoic acid) at 8,000 × g for 15 minutes to pellet the cells.

-

Resuspension: Resuspend the cell pellet in 100 mM citrate buffer to achieve a biomass concentration of approximately 10–15 g/L (dry weight).

-

pH Shift: Slowly add 1 M NaOH dropwise to adjust the suspension to pH 10.5–11.0[3].

-

Incubation: Incubate the suspension in a bioreactor or shake flask at 30°C with moderate agitation (150 rpm) for 6 to 9 hours[5].

Causality Check: The citrate buffer is critical here; it provides buffering capacity against the rapid pH drop that naturally occurs as acidic monomers are pumped into the extracellular broth[3].

Phase 2: Broth Clarification & Acidification

-

Cell Removal: Terminate the depolymerization by centrifuging the broth at 10,000 × g for 20 minutes at 4°C. Filter the supernatant through a 0.45 µm PES membrane to remove residual cellular debris.

-

Acidification: Transfer the clarified supernatant to a large beaker equipped with a magnetic stirrer. Slowly add 1 M HCl dropwise until the pH stabilizes between 2.0 and 2.5.

Self-Validation Check: Verify the pH using both a calibrated probe and high-resolution pH indicator strips. R3HHx has a pKa of ~4.8. If the pH remains > 3.0, the R3HHx will remain partially ionized, drastically reducing the partition coefficient and causing massive yield losses during the solvent extraction phase.

Phase 3: Liquid-Liquid Solvent Extraction

-

Primary Extraction: Transfer the acidified broth to a separatory funnel. Add an equal volume (1:1 v/v) of analytical-grade ethyl acetate[7].

-

Phase Separation: Shake vigorously for 2 minutes, venting the stopcock frequently to release pressure. Allow the funnel to sit for 15 minutes until the aqueous (bottom) and organic (top) phases completely separate.

-

Repeated Extraction: Collect the organic phase. Re-extract the aqueous phase two more times with fresh ethyl acetate (0.5:1 v/v) to ensure exhaustive recovery.

-

Drying: Pool all organic phases and add anhydrous magnesium sulfate (MgSO₄) until the powder stops clumping and flows freely. Filter out the MgSO₄ via gravity filtration.

-

Concentration: Evaporate the ethyl acetate using a rotary evaporator set to 40°C under reduced pressure (approx. 200 mbar) until a viscous, pale-yellow crude oil is obtained.

Phase 4: Preparative Reversed-Phase Chromatography

Because the crude extract will contain a mixture of mcl-3HAs (e.g., 3-hydroxyoctanoic acid alongside 3-hydroxyhexanoic acid), preparative RP-HPLC is required for isolation[4].

-

Sample Prep: Dissolve the crude oil in a minimal volume of the initial mobile phase (30% Acetonitrile / 70% Water with 0.1% Formic Acid).

-

Column Setup: Utilize a preparative C18 column (e.g., 250 × 21.2 mm, 5 µm particle size).

-

Gradient Elution: Run a linear gradient from 30% to 90% Acetonitrile over 45 minutes at a flow rate of 15 mL/min.

-

Detection & Collection: Monitor the eluent via UV absorbance at 210 nm. R3HHx, having a shorter aliphatic chain (C6) than its C8 or C10 homologs, will elute earlier[8].

-

Final Recovery: Pool the fractions corresponding to the R3HHx peak and lyophilize to remove residual water and solvent, yielding the pure compound.

Self-Validation Check: Before scaling up to prep-HPLC, run a 10 µL analytical HPLC injection (or GC-MS after methyl-esterification) of the crude extract. Ensure baseline resolution between the R3HHx peak and subsequent longer-chain homolog peaks to validate the gradient slope.

Quantitative Data Summary

The following table summarizes the typical physicochemical properties and expected extraction metrics for R3HHx processed via this protocol:

| Parameter | Typical Value / Characteristic |

| Monomer Yield (from intracellular PHA) | > 90% (w/w) |

| Overall Recovery Yield (Post-HPLC) | 75% – 80% |

| Final Purity (Analytical HPLC/GC-MS) | > 95% |

| Physical State (at 25°C) | Colorless to pale yellow viscous oil |

| Molecular Weight | 132.16 g/mol |

| Chemical Formula | C₆H₁₂O₃ |

| Optical Rotation[α]D²⁰ | Negative (Strict R-enantiomer) |

References

-

Title: Efficient Production of (R)-3-Hydroxycarboxylic Acids by Biotechnological Conversion of Polyhydroxyalkanoates and Their Purification Source: Biomacromolecules (ACS Publications) URL: [Link]

-

Title: Beyond Intracellular Accumulation of Polyhydroxyalkanoates: Chiral Hydroxyalkanoic Acids and Polymer Secretion Source: Frontiers in Bioengineering and Biotechnology (PMC) URL: [Link]

-

Title: Microbial production of medium-chain-length 3-hydroxyalkanoic acids by recombinant Pseudomonas putida KT2442 harboring genes fadL, fadD and phaZ Source: FEMS Microbiology Letters (Oxford Academic) URL: [Link]

- Title: Process for preparing carboxylic acids and derivatives thereof (US7186856B2)

-

Title: Polyhydroxyalkanoate production from food residues Source: PMC / Aalborg Universitet URL: [Link]

Sources

- 1. helix.chem.bg.ac.rs [helix.chem.bg.ac.rs]

- 2. vbn.aau.dk [vbn.aau.dk]

- 3. Beyond Intracellular Accumulation of Polyhydroxyalkanoates: Chiral Hydroxyalkanoic Acids and Polymer Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US7186856B2 - Process for preparing carboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 7. journals.asm.org [journals.asm.org]

- 8. pubs.acs.org [pubs.acs.org]

Quantitative Analysis of 3-Hydroxyhexanoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides a comprehensive and robust method for the detection and quantification of 3-hydroxyhexanoic acid (3-HHex) in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). 3-Hydroxyhexanoic acid is a medium-chain hydroxy fatty acid involved in various metabolic pathways, and its accurate measurement is crucial for research in metabolic disorders, microbial metabolism, and drug development.[1][2] Due to its low volatility and polar nature, a chemical derivatization step is essential for successful GC-MS analysis.[3][4] This guide details a validated protocol involving liquid-liquid extraction (LLE) followed by silylation to convert 3-HHex into a volatile trimethylsilyl (TMS) derivative, enabling sensitive and specific quantification.

Introduction: The Significance of 3-Hydroxyhexanoic Acid

3-Hydroxyhexanoic acid (3-HHex), also known as β-hydroxycaproic acid, is a 6-carbon beta-hydroxy fatty acid.[5][6] It is a key intermediate in the mitochondrial fatty acid β-oxidation pathway and is also produced by various microorganisms as a precursor for polyhydroxyalkanoates (PHAs), a class of biodegradable bioplastics.[1][7] In clinical and pharmaceutical research, the quantification of 3-HHex and other 3-hydroxy fatty acids in matrices like plasma, serum, or urine is critical for diagnosing certain inherited metabolic disorders, particularly defects in L-3-hydroxyacyl-CoA dehydrogenases.[1] Furthermore, its role as a potential biomarker and a building block for value-added chemicals makes its accurate analysis a priority in biotechnology and drug development.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely available technique that offers excellent chromatographic resolution and high accuracy, making it well-suited for analyzing metabolites like 3-HHex.[3] However, the presence of polar functional groups (a hydroxyl and a carboxylic acid) makes 3-HHex non-volatile.[9] Therefore, a critical step in the analytical workflow is chemical derivatization to increase its volatility and thermal stability, ensuring its successful passage through the GC system.[3][10]

Principle of the Method: Silylation for GC-MS Analysis

The core of this method is the conversion of the polar 3-hydroxyhexanoic acid into a nonpolar, volatile derivative that can be easily separated and detected by GC-MS. This is achieved through a two-step process:

-

Extraction: The analyte is first isolated from the complex biological matrix. A liquid-liquid extraction (LLE) using an organic solvent like ethyl acetate under acidic conditions is a highly effective method for selectively partitioning organic acids.[11][12]

-

Derivatization: The extracted 3-HHex is then derivatized via silylation. This reaction replaces the active hydrogen atoms on the carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group, Si(CH3)3.[4] This process significantly reduces the polarity and hydrogen bonding capacity of the molecule, thereby increasing its volatility for GC analysis.[4][9] The reagent of choice is typically N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often used with a catalyst such as Trimethylchlorosilane (TMCS) to ensure complete derivatization of hindered hydroxyl groups.[13]

The resulting TMS-derivatized 3-HHex is then injected into the GC-MS system, where it is separated from other components on a capillary column and detected by the mass spectrometer. Quantification is achieved by monitoring specific ions characteristic of the derivatized molecule, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[11][14]

Caption: Figure 1: Silylation of 3-Hydroxyhexanoic Acid.

Materials and Reagents

Reagents & Chemicals

-

3-Hydroxyhexanoic acid standard (≥98% purity)

-

Stable isotope-labeled internal standard (e.g., 3-Hydroxyhexanoic-d3 acid), if available for isotope dilution method

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[15]

-

Ethyl Acetate (HPLC grade)

-

Pyridine (Anhydrous, ≥99.8%)

-

Hydrochloric Acid (HCl), 6M

-

Sodium Hydroxide (NaOH), 10M (for optional hydrolysis)

-

Nitrogen gas, high purity

-

Methanol (HPLC grade)

-

Deionized water

Equipment & Consumables

-

Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

-

Autosampler

-

GC Capillary Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Glass test tubes with PTFE-lined screw caps

-

Centrifuge

-

Heating block or water bath

-

Sample evaporator (e.g., nitrogen blow-down system)

-

Vortex mixer

-

Calibrated pipettes and tips

-

GC vials with inserts

Experimental Protocols

This protocol is designed for a 500 µL plasma or serum sample. Volumes should be scaled accordingly for other sample types or volumes.

Sample Preparation & Hydrolysis (Optional)

-

Rationale: Some 3-hydroxy fatty acids may be present in esterified forms. A hydrolysis step cleaves these esters to measure the total (free + bound) concentration.[11] For measuring only the free acid, this step should be omitted.

-

Pipette 500 µL of sample (e.g., plasma) into a glass test tube.

-

Add the internal standard at a known concentration.

-

(Optional Hydrolysis): Add 500 µL of 10 M NaOH. Vortex and incubate at 60°C for 30 minutes.[11]

-

Allow the sample to cool to room temperature.

-

Acidification: Acidify the sample to a pH < 2 by adding 6 M HCl. For unhydrolyzed samples, ~125 µL is typically sufficient; for hydrolyzed samples, ~2 mL will be needed to neutralize the base.[11] Vortex thoroughly. Proper acidification is critical for efficient extraction of the carboxylic acid.

Liquid-Liquid Extraction (LLE)

-

Add 3 mL of ethyl acetate to the acidified sample.

-

Vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

-

Centrifuge at 2000 x g for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

-

Repeat the extraction (steps 1-4) with a second 3 mL aliquot of ethyl acetate and combine the organic layers. This two-step extraction maximizes recovery.[11]

-

Evaporate the pooled ethyl acetate extract to complete dryness under a gentle stream of nitrogen at 37-40°C.[11] Ensure the sample is completely dry, as moisture will interfere with the silylation reaction.

Derivatization Protocol

-

To the dry residue, add 100 µL of BSTFA + 1% TMCS.[11]

-

Cap the tube tightly and vortex for 30 seconds.

-

Heat the mixture at 80°C for 60 minutes to ensure complete derivatization.[11] Reaction time and temperature are crucial parameters and may require optimization for different analytes.[16]

-

Cool the sample to room temperature.

-

Transfer the derivatized sample to a GC vial with an insert for analysis.

Caption: Figure 2: Overall analytical workflow.

GC-MS Instrumentation and Conditions

The following parameters are a recommended starting point and should be optimized for the specific instrument used.

| Parameter | Condition | Rationale |

| GC System | Agilent 8890 GC or similar | Provides robust and reproducible chromatography. |

| Injection Mode | Splitless | Maximizes transfer of analyte to the column, essential for trace analysis. |

| Injector Temp | 250°C | Ensures rapid volatilization of the derivatized analyte. |

| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Standard flow rate for this column dimension. |

| Oven Program | Initial 80°C, hold 5 min; Ramp 3.8°C/min to 200°C; Ramp 15°C/min to 290°C, hold 6 min. | A slow initial ramp ensures separation of smaller analytes, while the faster second ramp shortens analysis time for higher boiling point compounds. |

| MS System | Agilent 5975 MSD or equivalent | A standard quadrupole MS detector provides good sensitivity and selectivity. |

| Transfer Line | 280°C | Prevents condensation of analytes between the GC and MS.[14] |

| Ion Source Temp | 220°C[14] | Optimal temperature for efficient ionization. |

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns. |

| Ionization Energy | 70 eV | Standard energy for creating library-searchable mass spectra. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific, characteristic ions.[3] |

Data Analysis and Quantification

The identification of the di-TMS derivative of 3-hydroxyhexanoic acid is based on its retention time and its mass spectrum. Quantification is performed using the peak area ratio of the analyte to the internal standard.

Mass Spectral Data

The mass spectrum of the di-TMS derivative of 3-hydroxyhexanoic acid will exhibit characteristic fragment ions. The molecular ion (M+) may be weak or absent. Key diagnostic ions should be selected for quantification (Quantifier) and confirmation (Qualifier).

| Analyte | Derivative | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Reference |

| 3-Hydroxyhexanoic Acid | di-TMS | 261 ([M-CH₃]⁺) | 175, 233 | [11][17] |

| 3-Hydroxyhexanoic-d₃ Acid (IS) | di-TMS | 264 ([M-CH₃]⁺) | 175, 235 | [11] |

Note: The ion at m/z 233 corresponds to a characteristic fragment for 3-hydroxy acids after silylation.[11] The [M-CH₃]⁺ (loss of a methyl group from a TMS moiety) is also a prominent and specific ion for TMS derivatives.

Calibration and Quantification

A calibration curve should be prepared by spiking a blank matrix (e.g., stripped serum or water) with known concentrations of the 3-hydroxyhexanoic acid standard and a constant concentration of the internal standard. The curve is constructed by plotting the peak area ratio (Analyte/Internal Standard) against the concentration. The concentration of 3-HHex in unknown samples is then determined from this curve.

Method Performance and Trustworthiness

A well-validated GC-MS method ensures reliable and reproducible results. Key validation parameters for this type of assay are summarized below.

| Validation Parameter | Typical Performance Metric | Significance |

| Linearity (R²) | > 0.99[3] | Demonstrates a direct proportional relationship between concentration and instrument response over a defined range. |

| Limit of Detection (LOD) | Sub-µmol/L range[3] | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | ~0.3 µmol/L[3] | The lowest concentration of analyte that can be accurately and precisely quantified. |

| Intra-day Precision (%CV) | < 10%[3] | Measures the repeatability of the method within the same day. |

| Inter-day Precision (%CV) | < 15%[3] | Measures the reproducibility of the method across different days. |

| Accuracy (% Recovery) | 85 - 115% | Measures how close the measured value is to the true value. Use of a stable isotope-labeled internal standard is the best way to ensure high accuracy.[3] |

References

-

Kuhr, M., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]

-

Stracquadanio, M., et al. (2002). GC/MS Profiling of Urinary Organic Acids Evaluated as a Quantitative Method. Clinical Chemistry. Available at: [Link]

-

Macherey-Nagel. (Undated). Derivatization reagents for GC. Available at: [Link]

-

Matern, D., et al. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. Available at: [Link]

-

Martínez-García, G., et al. (2024). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. Molecules. Available at: [Link]

-

Matern, D. (2012). 3-Hydroxy-Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry. SpringerLink. Available at: [Link]

-

Lee, D., et al. (1997). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. SciSpace. Available at: [Link]

-

NIST. Hexanoic acid, 3-hydroxy-, methyl ester. NIST Chemistry WebBook. Available at: [Link]

-

FooDB. (2011). Showing Compound (R)-3-Hydroxyhexanoic acid (FDB027868). Available at: [Link]

-

ResearchGate. (Undated). Analysis of 3-hydroxy fatty acids... Available at: [Link]

-

Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]

-

Kataoka, H. (2001). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. Available at: [Link]

-

SpectraBase. Methyl 3-hydroxyhexanoate - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

NP-MRD. (2022). Showing NP-Card for 3-hydroxyhexanoic acid (NP0316404). Available at: [Link]

-

U.S. Environmental Protection Agency. (Undated). Sample Preparation Procedure for Spectrochemical Determination of Total Recoverable Elements. Available at: [Link]

-

Agilent Technologies. (2022). Rapid Determination of 10 α-Hydroxy Acids. Available at: [Link]

-

Basnett, P., et al. (2020). State-of-the-art methods for quantifying microbial polyhydroxyalkanoates. ASM Journals. Available at: [Link]

-

LIPID MAPS. Structure Database (LMSD): 3R-hydroxy-hexanoic acid. Available at: [Link]

-

PubChem. 3-Hydroxyhexanoic acid | C6H12O3 | CID 151492. Available at: [Link]

- Google Patents. (2003). US6562603B2 - 3-hydroxycarboxylic acid production and use in branched polymers.

-

ResearchGate. (2015). Efficient Production of ( R )-3-Hydroxycarboxylic Acids... Available at: [Link]

-

PubMed. (2025). Discovery of a High 3-Hydroxyhexanoate Containing.... Available at: [Link]

Sources

- 1. 3-Hydroxy-Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 2. NP-MRD: Showing NP-Card for 3-hydroxyhexanoic acid (NP0316404) [np-mrd.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. gcms.cz [gcms.cz]

- 5. larodan.com [larodan.com]

- 6. 3-Hydroxyhexanoic acid | C6H12O3 | CID 151492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery of a High 3-Hydroxyhexanoate Containing Poly-3-hydroxybutyrate- co-3-hydroxyhexanoate Producer-, Cupriavidus sp. Oh_1 with Enhanced Fatty Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 11. lipidmaps.org [lipidmaps.org]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. mn-net.com [mn-net.com]

- 14. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]

- 16. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

Derivatization of 3-hydroxy fatty acids for gas chromatography

Title: High-Resolution GC-MS Analysis of 3-Hydroxy Fatty Acids: Derivatization Strategies and Protocols

Analytical Context and Biomarker Significance

3-Hydroxy fatty acids (3-OH FAs) are indispensable biomarkers in both clinical pathology and environmental microbiology. In mammalian metabolism, they are intermediate products of mitochondrial fatty acid β-oxidation; abnormal accumulation of these metabolites in serum or plasma is a primary diagnostic indicator for genetic enzyme defects, such as LCHAD (Long-chain 3-hydroxyacyl-CoA dehydrogenase) deficiency[1]. In microbiological and environmental contexts, 3-OH FAs (specifically those with chain lengths of C10 to C18) form the structural backbone of the lipid A moiety in Gram-negative bacterial lipopolysaccharides (LPS), making them highly reliable chemical markers for endotoxin quantification[2].

However, the direct analysis of free 3-OH FAs using Gas Chromatography-Mass Spectrometry (GC-MS) is analytically prohibitive. The highly polar nature of the free carboxyl (-COOH) and hydroxyl (-OH) groups promotes extensive hydrogen bonding, which leads to irreversible column adsorption, severe peak tailing, and inaccurate quantification[3]. To overcome these physicochemical limitations, a robust chemical derivatization strategy is mandatory to neutralize polarity and enhance volatility[3].

Mechanistic Rationale for Two-Step Derivatization

A self-validating analytical protocol for 3-OH FAs must address both functional groups to prevent the formation of analytical artifacts.

-

Step 1: Carboxyl Group Esterification (Methylation) The first step involves converting the free carboxyl group into a fatty acid methyl ester (FAME). This is typically achieved using an acid-catalyzed alkylation reagent, such as Boron Trifluoride (BF

) in methanol. The BF -

Step 2: Hydroxyl Group Silylation While methylation neutralizes the carboxyl group, the C3-hydroxyl group remains exposed. If subjected to the high temperatures of a GC injection port (e.g., 250°C), underivatized 3-OH FAMEs undergo rapid thermal degradation via the elimination of water, forming 2-alkenoic or 3-alkenoic acid artifacts[2]. To prevent this, a second derivatization step—silylation—is employed. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) are used to convert the active hydroxyl hydrogen into a trimethylsilyl (TMS) ether[4][5]. Silylation not only confers thermal stability but also directs the electron ionization (EI) fragmentation pathway to yield highly specific diagnostic ions, vastly improving the signal-to-noise ratio in MS detection[6].

Experimental Workflow Visualization

Caption: General workflow for the extraction, two-step derivatization, and GC-MS analysis of 3-hydroxy fatty acids.

Comprehensive Experimental Protocol

This protocol is engineered to provide a self-validating system for the total 3-OH FA content extraction and derivatization from biological matrices[4][5].

Sample Hydrolysis and Extraction

-

Internal Standard Addition: To 500 µL of serum, plasma, or bacterial lysate, add a precisely known concentration of stable isotope-labeled 3-hydroxy fatty acid internal standards[4][5].

-

Causality: Internal standards correct for extraction losses and derivatization inefficiencies, validating the quantitative integrity of the assay.

-

-

Alkaline Hydrolysis: Add 500 µL of 10 M NaOH to the sample and incubate at 90°C for 30–60 minutes[2][4].

-

Causality: This aggressive hydrolysis cleaves ester and amide bonds (e.g., within the lipid A core of LPS), releasing total bound 3-OH FAs into their free carboxylate form[2].

-

-

Acidification: Cool the mixture and acidify by adding 6 M HCl (approx. 1.1 mL to 2.0 mL) until the pH drops below 2[4][5].

-

Causality: Protonation converts the water-soluble carboxylate salts back into lipophilic free fatty acids, enabling organic extraction.

-

-

Liquid-Liquid Extraction (LLE): Extract the lipids twice using 3 mL of ethyl acetate[4][5]. Vortex vigorously and centrifuge to separate the phases. Collect and combine the upper organic layers.

-

Drying: Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen at 37°C[4][5].

-

Causality: Absolute removal of water is critical; residual moisture will hydrolyze and quench the highly sensitive silylation reagents used in later steps.

-

Two-Step Derivatization (Methylation & Silylation)

-

Methylation: To the dried lipid extract, add 1 mL of 12% w/w BF

-methanol. Cap the reaction vessel tightly and heat at 80°C for 15 minutes.-

Optional: A water scavenger such as 2,2-dimethoxypropane can be added to ensure anhydrous conditions.

-

-

Quenching & FAME Extraction: Cool the sample, then add 1 mL of LC-MS grade water to quench the catalyst, followed by 1 mL of hexane. Shake vigorously to partition the newly formed FAMEs into the non-polar hexane layer. Transfer the upper hexane layer to a clean vial and evaporate to dryness under nitrogen.

-

Silylation: Add 100 µL of BSTFA containing 1% TMCS to the dried FAME extract[4][5]. Heat the mixture at 80°C for 60 minutes[4][5].

-

Causality: The 1% TMCS acts as a catalyst to drive the silylation of sterically hindered C3-hydroxyl groups, ensuring 100% conversion to trimethylsilyl (TMS) ethers[7].

-

-

Final Reconstitution: Evaporate the excess derivatization reagents under nitrogen and reconstitute the stable TMS-FAME derivatives in 50–100 µL of hexane for GC-MS injection.

GC-MS Instrumental Conditions

-

Column: HP-5MS or VF-5ms capillary column (e.g., 30 m × 0.25 mm i.d. × 0.25 µm film thickness)[4][5][8].

-

Injection: 1 µL injection volume, splitless mode, with the injector held at 250°C[4][6].

-

Oven Temperature Program: Initial hold at 80°C for 5 min; ramp at 3.8°C/min to 200°C; then ramp at 15°C/min to 290°C and hold for 6 min[5].

-

Detection: Electron Ionization (EI) mode at 70 eV. Data acquisition should be performed in Selected Ion Monitoring (SIM) mode to maximize sensitivity[5][8].

Quantitative Data & Diagnostic Fragmentation

The choice of derivatization dictates the mass spectral fragmentation pattern. For TMS-derivatized 3-OH FAMEs, EI-MS produces highly predictable and specific ions. While underivatized 3-OH FAMEs yield a characteristic m/z 103 ion, they suffer from poor thermal stability[9]. Conversely, silylated 3-OH FAMEs undergo alpha-cleavage between the C3 and C4 carbons, yielding a dominant, highly stable fragment ion at m/z 175 ([CH